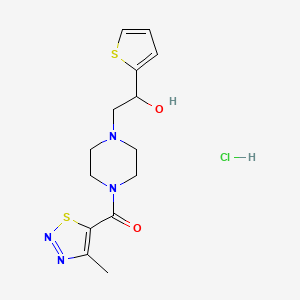
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN4O2S2 and its molecular weight is 374.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a heterocyclic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a piperazine ring and a thiadiazole moiety, which are known to contribute to various biological activities. The presence of hydroxyl and thiophene groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2S2 |
| Molecular Weight | 342.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, enhancing binding affinity to various receptors. The piperazine ring plays a crucial role in modulating the activity of enzymes involved in cell signaling pathways.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi:
| Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32–42 |
| Antifungal | Candida albicans | 24–26 |
Anticancer Potential
The 1,3,4-thiadiazole scaffold has been associated with anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (leukemia) | < 1.98 |
| Compound B | HT-29 (colon cancer) | < 1.61 |
Case Studies
- Antitumor Activity : A study evaluated the effects of thiadiazole derivatives on various cancer cell lines. The compound exhibited significant cytotoxicity against Jurkat cells, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar piperazine derivatives in models of neurodegenerative diseases, indicating a promising avenue for therapeutic development.
Propriétés
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2.ClH/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12;/h2-3,8,11,19H,4-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLOAPYCRCRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













